molecular formula C16H13NO3 B4020186 4-(3-oxo-1-buten-1-yl)phenyl nicotinate

4-(3-oxo-1-buten-1-yl)phenyl nicotinate

Cat. No. B4020186
M. Wt: 267.28 g/mol
InChI Key: FEHZDCYLIHLYNG-PLNGDYQASA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-(3-oxo-1-buten-1-yl)phenyl nicotinate involves various chemical reactions, including the reaction of 3-oxo-3-phenyl-2-phenylhydrazonal with functionally substituted and heteroaromatic substituted acetonitrile, yielding arylazonicotinic acid derivatives (O. S. Zaky et al., 2012). This synthesis pathway is notable for its production of nicotinate derivatives and highlights the scope and limitations of novel synthetic methods for such compounds.

Molecular Structure Analysis

The molecular structure of compounds related to 4-(3-oxo-1-buten-1-yl)phenyl nicotinate has been analyzed through various techniques, including X-ray diffraction and crystallography. These studies provide insights into the conformation and crystalline structure of the compounds, which are crucial for understanding their chemical behavior and potential applications (Nabila El-Azzouzi et al., 2010).

Chemical Reactions and Properties

The chemical reactions and properties of 4-(3-oxo-1-buten-1-yl)phenyl nicotinate derivatives involve complex interactions with transition metal ions, demonstrating the compounds' ability to form various complexes. These complexes exhibit interesting physico-chemical properties, such as magnetic properties, which are significant for materials science and magnetic applications (W. Ferenc et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, including their stability, melting points, and solubility, are influenced by their molecular structure. Hydrothermal synthesis techniques have been used to prepare coordination polymers with nicotinate ligands, showcasing the diverse physical properties these compounds can exhibit, such as thermal stability and magnetic characteristics (A. E. Wasson & R. LaDuca, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are key aspects of 4-(3-oxo-1-buten-1-yl)phenyl nicotinate derivatives. Studies have focused on understanding these properties through spectroscopic and structural analysis, providing valuable information for potential chemical applications (S. Premkumar et al., 2016).

properties

IUPAC Name

[4-[(Z)-3-oxobut-1-enyl]phenyl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-12(18)4-5-13-6-8-15(9-7-13)20-16(19)14-3-2-10-17-11-14/h2-11H,1H3/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHZDCYLIHLYNG-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C\C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197052
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3-Oxo-1-buten-1-yl)phenyl nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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